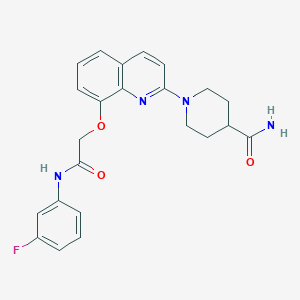
(2S)-2-(4-Cyclobutylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4-Cyclobutylphenyl)propanoic acid is an organic compound characterized by the presence of a cyclobutyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Cyclobutylphenyl)propanoic acid typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through cyclization reactions involving appropriate precursors.
Attachment to the Phenyl Ring: The cyclobutyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and efficient catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(4-Cyclobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Formation of cyclobutyl alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(4-Cyclobutylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(4-Cyclobutylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(4-Isobutylphenyl)propanoic acid: Known for its anti-inflammatory properties.
(2S)-2-(4-Butylphenyl)propanoic acid: Studied for its potential therapeutic effects.
Uniqueness
(2S)-2-(4-Cyclobutylphenyl)propanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct structural and chemical properties compared to similar compounds. This uniqueness may translate into different biological activities and applications.
Propiedades
IUPAC Name |
(2S)-2-(4-cyclobutylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCOEQBZUUUAZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B2560316.png)

![(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2560319.png)
![6-Phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2560321.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2560322.png)


![3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide](/img/structure/B2560331.png)

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)

![8-[(3-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2560339.png)
